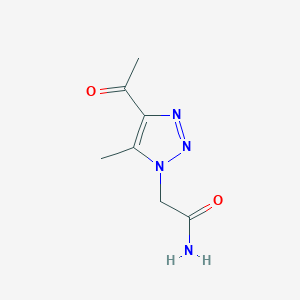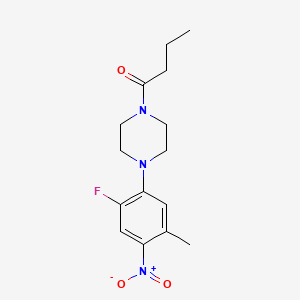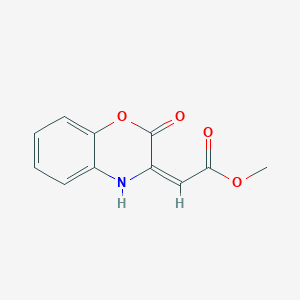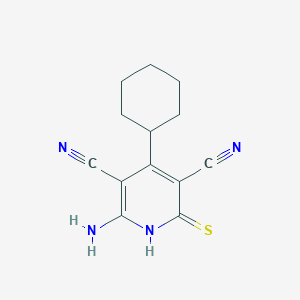
3-(2-furylmethylene)-1,2,5-trimethyl-4-piperidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-furylmethylene)-1,2,5-trimethyl-4-piperidinone, also known as FTY720, is a synthetic compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. FTY720 was initially developed as an immunosuppressant drug, but its unique mechanism of action has led to investigations of its potential use in treating a range of diseases, including multiple sclerosis, cancer, and cardiovascular disease.
Mécanisme D'action
The mechanism of action of 3-(2-furylmethylene)-1,2,5-trimethyl-4-piperidinone involves the binding of the compound to sphingosine-1-phosphate (S1P) receptors, which are found on the surface of immune cells. This binding prevents the egress of immune cells from lymphoid tissues, thereby reducing inflammation and suppressing the immune response.
Biochemical and Physiological Effects:
3-(2-furylmethylene)-1,2,5-trimethyl-4-piperidinone has a range of biochemical and physiological effects, including reducing inflammation, suppressing the immune response, and inducing apoptosis in cancer cells. The compound has also been shown to have neuroprotective effects and to improve cardiovascular function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(2-furylmethylene)-1,2,5-trimethyl-4-piperidinone is its unique mechanism of action, which makes it a promising candidate for the treatment of a range of diseases. However, the compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several potential future directions for research on 3-(2-furylmethylene)-1,2,5-trimethyl-4-piperidinone. One area of interest is the use of the compound in combination with other drugs for the treatment of cancer. Another potential direction is the investigation of 3-(2-furylmethylene)-1,2,5-trimethyl-4-piperidinone's effects on the gut microbiome and its potential use in treating inflammatory bowel disease. Additionally, further research is needed to fully understand the compound's mechanism of action and to optimize its therapeutic potential.
Méthodes De Synthèse
3-(2-furylmethylene)-1,2,5-trimethyl-4-piperidinone is synthesized through a multi-step process, starting with the reaction of 2,3,4,5-tetramethylpyridine with furfural. The resulting product is then subjected to a series of chemical reactions, including oxidation, reduction, and cyclization, to yield 3-(2-furylmethylene)-1,2,5-trimethyl-4-piperidinone.
Applications De Recherche Scientifique
3-(2-furylmethylene)-1,2,5-trimethyl-4-piperidinone has been extensively studied for its potential therapeutic applications. The compound has been shown to have immunomodulatory, anti-inflammatory, and anti-cancer properties, making it a promising candidate for the treatment of a range of diseases.
Propriétés
IUPAC Name |
(3E)-3-(furan-2-ylmethylidene)-1,2,5-trimethylpiperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9-8-14(3)10(2)12(13(9)15)7-11-5-4-6-16-11/h4-7,9-10H,8H2,1-3H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPPFSHVPNUUPK-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(C(=CC2=CC=CO2)C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(C(/C(=C\C2=CC=CO2)/C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-4-one, 3-(2-furanylmethylene)-1,2,5-trimethyl- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-methoxyphenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5910252.png)



![(methoxyimino){2-[2-(1-methylethylidene)hydrazino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B5910278.png)

![methyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5910287.png)
![2-[2-(3-bromophenyl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5910293.png)

![4-[2-(4-nitrophenyl)vinyl]aniline](/img/structure/B5910304.png)
